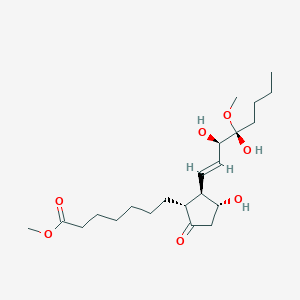
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(16R)-Mexiprostil is an analogue of Prostaglandin E1, which is a primary prostaglandin that is easily crystallized from purified biological extracts. (16R)-Mexiprostil showed some antisecretory and cytoprotective activity in the stomach, thus is a potential anti-ulcer agent.
Wissenschaftliche Forschungsanwendungen
Gastroprotective Activity
MDL-646, a derivative of Prost-13-en-1-oic acid, has been studied for its gastroprotective properties. Galliani et al. (1984) found that MDL-646 exhibits potent gastric cytoprotective and antisecretory activity. This compound demonstrates a dissociation between gastroprotective and luteolytic activity, indicating a specific action in gastric protection (Galliani et al., 1984).
Effects on Gastric Acid Secretion
Scarpignato et al. (1983) investigated the effects of MDL 646 on gastric acid secretion in various animals. The compound significantly inhibited hypersecretion induced by different agents, demonstrating its potential for human use in controlling gastric acid secretion (Scarpignato et al., 1983).
Cytotoxicity and Cell Proliferation
Barrero et al. (2004) isolated various diterpenic acids, including derivatives of Prost-13-en-1-oic acid, and tested their cytotoxicity against several cell lines. These studies are crucial in understanding the potential therapeutic applications of these compounds (Barrero et al., 2004).
Pharmacological Characterization
Research by Wilson et al. (2004) provided a detailed pharmacological profile of human prostanoid receptors, which can be activated by derivatives of Prost-13-en-1-oic acid. This work is fundamental in understanding how these compounds interact with specific receptors and produce biological effects (Wilson et al., 2004).
Structural and Chemical Studies
Pelizzi et al. (1988) conducted X-ray structure determination of Mexiprostil, a gastroprotective derivative of Prost-13-en-1-oic acid. Such structural analyses are essential for the development and optimization of therapeutic agents (Pelizzi et al., 1988).
Eigenschaften
CAS-Nummer |
76822-56-5 |
|---|---|
Produktname |
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)- |
Molekularformel |
C22H38O7 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
methyl 7-[(1R,2R,3R)-2-[(E,3R,4R)-3,4-dihydroxy-4-methoxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O7/c1-4-5-14-22(27,29-3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)28-2/h12-13,16-17,19-20,24-25,27H,4-11,14-15H2,1-3H3/b13-12+/t16-,17-,19-,20-,22-/m1/s1 |
InChI-Schlüssel |
LUZXSWCNVAYLKY-OVRPBERLSA-N |
Isomerische SMILES |
CCCC[C@@]([C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O)(O)OC |
SMILES |
CCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC |
Kanonische SMILES |
CCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)
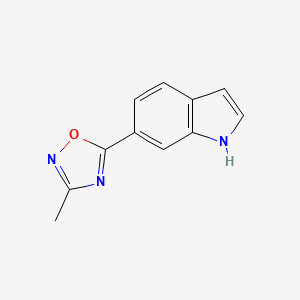
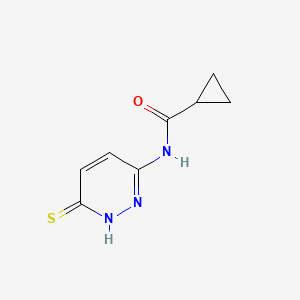
![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)
![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)
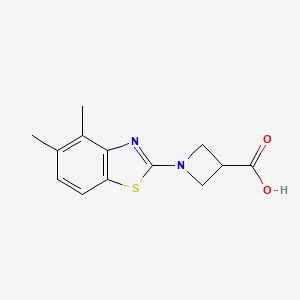
![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)
![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
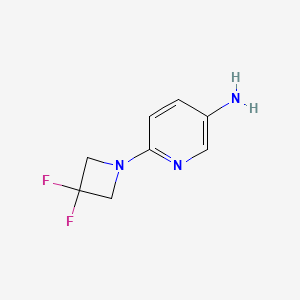
![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)